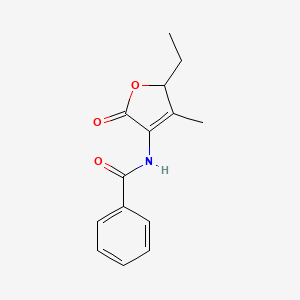
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide moiety attached to a dihydrofuran ring, which is substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of 5-ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzamides, sulfonylbenzamides, etc.
Scientific Research Applications
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dihydrofuran ring and benzamide moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- N-(5-Ethyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide
- N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)acetamide
Uniqueness
N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is unique due to the specific substitution pattern on the dihydrofuran ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the oxo group, distinguishes it from other similar compounds and contributes to its distinct properties.
Properties
CAS No. |
62804-63-1 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(2-ethyl-3-methyl-5-oxo-2H-furan-4-yl)benzamide |
InChI |
InChI=1S/C14H15NO3/c1-3-11-9(2)12(14(17)18-11)15-13(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,15,16) |
InChI Key |
FPOIASSOCOXLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















